4-(2-fluorophenoxy)butyl thiocyanate

Description

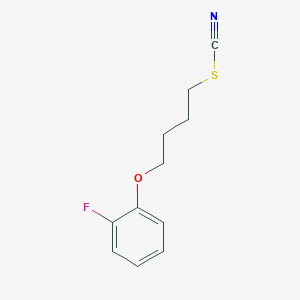

4-(2-Fluorophenoxy)butyl thiocyanate is an organosulfur compound characterized by a butyl chain substituted with a thiocyanate (-SCN) group and a 2-fluorophenoxy aromatic moiety.

Properties

IUPAC Name |

4-(2-fluorophenoxy)butyl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNOS/c12-10-5-1-2-6-11(10)14-7-3-4-8-15-9-13/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJHOWWKZOBNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCSC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenoxy)butyl thiocyanate typically involves the reaction of 4-(2-fluorophenoxy)butyl bromide with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4-(2-fluorophenoxy)butyl bromide+KSCN→4-(2-fluorophenoxy)butyl thiocyanate+KBr

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters, such as temperature, pressure, and solvent choice, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenoxy)butyl thiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of azides, alcohols, or amines.

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of thiols or other sulfur-containing compounds.

Scientific Research Applications

4-(2-fluorophenoxy)butyl thiocyanate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur or fluorine atoms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents with improved efficacy and reduced side effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenoxy)butyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. Additionally, the fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards its targets, thereby increasing its potency and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiocyanate Derivatives

The thiocyanate functional group is common in compounds with diverse applications. Below is a comparison with analogs highlighted in the evidence:

Key Observations :

- The 2-fluorophenoxy group in the target compound likely enhances lipid solubility and resistance to oxidative metabolism compared to methylthio or non-fluorinated aromatic analogs, which could influence pharmacokinetics .

- Allyl thiocyanate and benzyl thiocyanate have demonstrated goitrogenic activity in rats, suggesting that the thiocyanate group itself may contribute to thyroid disruption, though fluorinated derivatives like the target compound may exhibit modified toxicity profiles .

Fluorinated Aromatic Compounds

Fluorine substitution on aromatic rings is a critical design element in medicinal and agrochemicals. lists 2-fluorobiphenyl and 2-fluoro-4-biphenylboronic acid , which share the 2-fluorophenyl motif with the target compound:

| Compound Name | Fluorine Position | Functional Group | Potential Impact |

|---|---|---|---|

| This compound | ortho | Thiocyanate (-SCN) | Enhanced electronegativity, steric hindrance |

| 2-Fluorobiphenyl | ortho | Biphenyl | Altered dipole moments, boiling points |

| 2-Fluoro-4-biphenylboronic acid | ortho/para | Boronic acid (-B(OH)₂) | Reactivity in Suzuki-Miyaura cross-coupling |

- Fluorine’s electronegativity may increase the target compound’s stability in biological matrices compared to non-fluorinated thiocyanates, though this requires experimental validation .

Characterization Techniques

Methods from for related compounds (e.g., 4-Methoxybutyrylfentanyl ) are applicable:

- NMR: To confirm the presence of the 2-fluorophenoxy group (distinct $^{19}\text{F}$ and $^{1}\text{H}$ shifts) and thiocyanate connectivity .

- GC/MS : For purity assessment and fragmentation pattern analysis .

- FTIR : To identify SCN stretching vibrations (~2100 cm$^{-1}$) and C-F bonds (1100–1000 cm$^{-1}$) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-fluorophenoxy)butyl thiocyanate, and how can structural integrity be validated post-synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a bromobutyl intermediate reacts with potassium thiocyanate (KSCN) in a polar aprotic solvent like DMF at 60–80°C . The fluorophenoxy group is typically introduced earlier using a Williamson ether synthesis between 2-fluorophenol and 1,4-dibromobutane. Post-synthesis validation includes:

- NMR Spectroscopy : Confirm the presence of the thiocyanate (-SCN) group via a singlet at ~110–120 ppm in NMR .

- IR Spectroscopy : Detect the SCN stretch at ~2100–2150 cm .

- Mass Spectrometry : Verify molecular weight using high-resolution MS (e.g., ESI-TOF) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC-PDA : Monitor purity (>98%) and detect degradation products (e.g., oxidation to sulfonic acids) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled heating (e.g., 25–200°C) .

- Light Sensitivity Tests : Expose samples to UV/visible light and track decomposition via UV-Vis spectroscopy .

Storage recommendations: Store at 2–8°C in amber vials under inert gas (argon) to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from:

- Impurity Profiles : Use LC-MS to identify batch-specific impurities (e.g., residual solvents or thiocyanate dimers) .

- Assay Conditions : Standardize enzyme inhibition assays (e.g., cytochrome P450 isoforms) by controlling pH (7.4), temperature (37°C), and substrate concentration .

- Statistical Validation : Apply multivariate analysis to isolate variables (e.g., cell line viability vs. compound concentration) .

Q. What strategies are effective for studying the enzyme inhibition mechanisms of this compound, particularly in cytochrome P450 systems?

- Methodological Answer :

- Kinetic Studies : Measure (inhibition constant) using Lineweaver-Burk plots under varying substrate concentrations .

- Molecular Docking : Model interactions between the thiocyanate group and heme iron in CYP3A4 (software: AutoDock Vina) .

- Isotope Labeling : Use -NMR to track binding dynamics in real-time .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Modify the butyl chain length (e.g., propyl vs. pentyl) or substitute fluorine with other halogens (e.g., Cl, Br) .

- In Silico Screening : Predict binding affinities using QSAR models (software: Schrödinger) .

- Biological Testing : Prioritize derivatives with IC < 10 µM in cancer cell lines (e.g., MCF-7) and compare with parent compound .

Q. What methodologies are suitable for evaluating the environmental and toxicological impacts of this compound degradation products?

- Methodological Answer :

- Ames Test : Assess mutagenicity of metabolites (e.g., fluorophenol derivatives) using Salmonella typhimurium strains .

- Ecotoxicology : Expose Daphnia magna to sublethal concentrations and measure LC over 48 hours .

- Metabolite Profiling : Use GC-MS to identify persistent degradation products in simulated wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.